molecular formula C14H6F17N B7908657 4-(Heptadecafluorooctyl)aniline

4-(Heptadecafluorooctyl)aniline

Cat. No.: B7908657
M. Wt: 511.18 g/mol
InChI Key: DXHQCBHTNBRZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Heptadecafluorooctyl)aniline is a fluorinated organic compound. It is characterized by the presence of a long perfluorinated alkyl chain attached to an aniline group. The compound is known for its unique properties, such as high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptadecafluorooctyl)aniline typically involves the reaction of aniline with a perfluorinated alkyl iodide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Heptadecafluorooctyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or sulfonyl derivatives.

    Reduction Reactions: The nitro derivatives can be reduced back to the aniline form using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Fuming sulfuric acid at elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions include nitro, sulfonyl, and other substituted derivatives of this compound.

Scientific Research Applications

4-(Heptadecafluorooctyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.

    Biology: Employed in the study of protein-ligand interactions due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the production of water-repellent coatings and materials.

Mechanism of Action

The mechanism by which 4-(Heptadecafluorooctyl)aniline exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The perfluorinated alkyl chain provides a strong hydrophobic character, allowing the compound to form stable interactions with other hydrophobic entities. This property is exploited in various applications, such as in the formation of water-repellent coatings and in the stabilization of hydrophobic drugs in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzamide
  • N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenol

Uniqueness

4-(Heptadecafluorooctyl)aniline is unique due to the presence of the aniline group, which allows for further functionalization through electrophilic aromatic substitution reactions. This makes it a versatile compound for the synthesis of various derivatives with tailored properties for specific applications.

Properties

IUPAC Name

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F17N/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)32-6-4-2-1-3-5-6/h1-5,32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHQCBHTNBRZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.